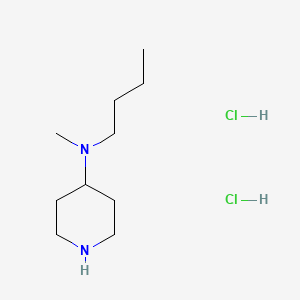

N-Butyl-N-methyl-4-piperidinamine dihydrochloride

Description

BenchChem offers high-quality N-Butyl-N-methyl-4-piperidinamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl-N-methyl-4-piperidinamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-butyl-N-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c1-3-4-9-12(2)10-5-7-11-8-6-10;;/h10-11H,3-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFJWPCNYHVPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: A Methodological Framework for Determining the Aqueous and Ethanolic Solubility Profile of N-Butyl-N-methyl-4-piperidinamine Dihydrochloride

An in-depth technical guide prepared by a Senior Application Scientist.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation design. N-Butyl-N-methyl-4-piperidinamine dihydrochloride, as a small molecule amine salt, is expected to exhibit significant solubility in polar protic solvents, yet its precise behavior in water versus ethanol is crucial for applications ranging from purification and crystallization to dosage form development. This guide presents a comprehensive methodological framework for characterizing this solubility profile. We move beyond a simple data sheet to provide the underlying principles, detailed experimental protocols, and data analysis strategies required for a thorough investigation. This document serves as a practical blueprint for researchers to generate a robust and reliable solubility dataset, ensuring scientific rigor and reproducibility.

Introduction: The Critical Role of Solubility

N-Butyl-N-methyl-4-piperidinamine dihydrochloride is a diamine salt, a structural class with significant potential in medicinal chemistry. The presence of two hydrochloride salts dramatically influences its physicochemical properties compared to its free base form. The primary amine and the tertiary amine on the piperidine ring will have distinct pKa values, leading to complex pH-dependent behavior in aqueous solutions. Understanding its solubility in two common, pharmaceutically relevant solvents—water and ethanol—is a foundational step in its development pathway.

-

Aqueous Solubility is a direct indicator of bioavailability for oral dosage forms and is essential for developing parenteral formulations.

-

Ethanolic Solubility is critical for purification processes (recrystallization), formulation of liquid oral solutions, and as a potential co-solvent system to enhance the solubility of other excipients.

This guide will detail a scientifically sound approach to quantify and compare these solubility profiles, emphasizing the causality behind our experimental choices.

Theoretical Foundations: Predicting Solubility Behavior

The dissolution of a salt like N-Butyl-N-methyl-4-piperidinamine dihydrochloride is governed by the interplay between the lattice energy of the crystal and the solvation energy of the ions.

-

Lattice Energy: The strength of the ionic bonds holding the crystal together. For a dihydrochloride salt, this energy is substantial.

-

Solvation Energy: The energy released when solvent molecules surround the ions. This is driven by ion-dipole interactions.

Water vs. Ethanol as Solvents:

| Property | Water (H₂O) | Ethanol (C₂H₅OH) | Rationale and Impact on Solubility |

| Dielectric Constant (25°C) | ~80.1 | ~24.5 | Water's high dielectric constant is exceptionally effective at shielding the positive (piperidinium) and negative (chloride) ions from each other, favoring dissolution. Ethanol is significantly less effective, which suggests lower solubility. |

| Hydrogen Bonding | Strong H-bond donor & acceptor | H-bond donor & acceptor | Both solvents can solvate the chloride ions (via H-bond donation) and the protonated amine centers (via H-bond acceptance). Water's smaller size and higher density of H-bonding sites typically lead to a more stable and extensive solvation shell. |

| Polarity | Highly Polar | Polar | Both are polar protic solvents capable of solvating ions. However, water's superior polarity and dielectric properties make it a fundamentally stronger solvent for ionic compounds. |

Based on these principles, we hypothesize that N-Butyl-N-methyl-4-piperidinamine dihydrochloride will be significantly more soluble in water than in ethanol. The experimental protocols outlined below are designed to precisely quantify this difference.

Experimental Design: A Validating Workflow

Our approach is centered on the Equilibrium Shake-Flask Method , a gold-standard technique for determining thermodynamic solubility. This method ensures that the solution has reached a true equilibrium with the solid phase, providing a reliable and reproducible measurement. We will complement this with a temperature-dependence study to build a more complete profile.

The overall experimental workflow is visualized below.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Experimental Protocols

Protocol 4.1: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of N-Butyl-N-methyl-4-piperidinamine dihydrochloride in water and ethanol at a controlled temperature (e.g., 25°C).

Materials:

-

N-Butyl-N-methyl-4-piperidinamine dihydrochloride (solid, purity >99%)

-

Deionized Water (Type 1)

-

Ethanol (Anhydrous, ACS grade)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated volumetric flasks and pipettes

-

Syringes (1 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector (or other suitable analytical instrument)

Procedure:

-

Preparation: Add an excess amount of the solid compound to several vials for each solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point would be ~100 mg in 5 mL of solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C) and moderate agitation (e.g., 150 rpm).

-

Expert Insight: The equilibration time is crucial. For many compounds, 24 hours is sufficient, but 48-72 hours is recommended to be certain that a true equilibrium has been reached, especially for compounds that may form hydrates or solvates. A preliminary time-course study can validate the required duration.

-

-

Sampling: After equilibration, remove the vials and let them stand undisturbed for at least 2 hours in a temperature-controlled bath to allow the excess solid to settle.

-

Filtration: Carefully draw the supernatant into a syringe, avoiding any solid particles. Attach a 0.22 µm syringe filter and discard the first ~0.2 mL to saturate the filter material and prevent adsorption losses. Collect the clear filtrate into a clean vial.

-

Trustworthiness Check: The filtration step is a common source of error. Using a filter material that does not bind the analyte is essential. A quick validation check by filtering a known standard solution is advisable.

-

-

Quantification: Prepare a series of dilutions of the filtrate with the appropriate solvent. Analyze these samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration. A pre-established calibration curve is required for accurate quantification.

-

Calculation: The concentration determined from the analysis is the equilibrium solubility, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate for statistical validity.

Protocol 4.2: Temperature-Dependent Solubility Profile

Objective: To understand how solubility changes with temperature, which is vital for crystallization and formulation processes.

Procedure:

-

Repeat the entire Shake-Flask protocol (4.1) at a minimum of three different temperatures. For example:

-

Refrigerated: 4°C

-

Room Temperature: 25°C

-

Elevated: 37°C (Physiological Temperature)

-

-

Plot the resulting solubility (in mg/mL) as a function of temperature (°C) for both water and ethanol on the same graph for direct comparison.

Data Presentation and Interpretation

All quantitative data should be summarized for clarity. The final results from the proposed experiments would be presented as follows:

Table 1: Equilibrium Solubility of N-Butyl-N-methyl-4-piperidinamine dihydrochloride

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation (SD) |

| Water | 4 | [Experimental Result] | [Experimental Result] |

| Water | 25 | [Experimental Result] | [Experimental Result] |

| Water | 37 | [Experimental Result] | [Experimental Result] |

| Ethanol | 4 | [Experimental Result] | [Experimental Result] |

| Ethanol | 25 | [Experimental Result] | [Experimental Result] |

| Ethanol | 37 | [Experimental Result] | [Experimental Result] |

Interpretation:

The data in Table 1 will provide a clear, quantitative answer to the core question. We expect the solubility values in water to be substantially higher than in ethanol across all temperatures. The temperature dependence will reveal whether the dissolution process is endothermic (solubility increases with temperature) or exothermic (solubility decreases with temperature). For most salts, dissolution is endothermic.

The relationship between the molecular interactions and the observed data can be visualized as follows:

Caption: Factors influencing solubility in water vs. ethanol.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the complete solubility profile of N-Butyl-N-methyl-4-piperidinamine dihydrochloride in water and ethanol. By adhering to the detailed protocols for equilibrium solubility and temperature dependence, researchers can generate a reliable dataset that is essential for informed decision-making in drug development, from early-stage formulation to process chemistry. The emphasis on the underlying physicochemical principles ensures that the results can be not only measured but also understood in a predictive context.

References

An In-depth Technical Guide to the Ionization and pKa Determination of N-Butyl-N-methyl-4-piperidinamine Dihydrochloride

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic properties of a drug molecule. For ionizable compounds like N-Butyl-N-methyl-4-piperidinamine dihydrochloride, understanding the degree of ionization at various physiological pH values is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the pKa values of this diprotic basic compound. We delve into the structural basis for its basicity, present a detailed, self-validating protocol for experimental pKa determination via potentiometric titration, discuss the utility of computational prediction methods, and interpret the resulting ionization profile in the context of drug development.

Introduction: The Central Role of pKa in Drug Development

The vast majority of pharmaceutical compounds are weak acids or bases, meaning their charge state is dependent on the pH of their environment. The acid dissociation constant, or pKa, is the pH at which a molecule exists in a 50:50 ratio of its ionized and un-ionized forms.[1] This equilibrium is paramount in drug development because the charge state of a molecule profoundly influences its behavior:

-

Solubility: Ionized forms are generally more water-soluble, which is crucial for formulation and administration.[2]

-

Permeability: The un-ionized, more lipophilic form of a drug is typically better able to cross biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[3][4]

-

Target Binding: The specific ionization state can be essential for interacting with the target receptor, often through ionic bonds or other electrostatic interactions.[5]

-

Pharmacokinetics (ADME): The overall ADME profile—absorption, distribution, metabolism, and excretion—is directly linked to the pKa-dependent properties of solubility and permeability.[4][5]

Therefore, the accurate determination of pKa values is not merely a routine characterization step but a foundational requirement for rational drug design and lead optimization.[1][3] This guide focuses on N-Butyl-N-methyl-4-piperidinamine, a molecule with two basic centers, to illustrate the principles and methodologies involved.

Physicochemical Profile of N-Butyl-N-methyl-4-piperidinamine

Chemical Structure:

N-Butyl-N-methyl-4-piperidinamine possesses two distinct basic nitrogen atoms, making it a diprotic base:

-

A secondary amine within the piperidine ring.

-

A tertiary amine exocyclic to the ring at the 4-position.

The dihydrochloride salt form indicates that, in a sufficiently acidic environment, both nitrogen atoms are protonated, and the molecule carries a +2 charge.

Basicity and Protonation Sequence:

In polyprotic systems, each ionizable center has its own pKa value.[6] For N-Butyl-N-methyl-4-piperidinamine, we must consider which nitrogen is more basic. Generally, the basicity of amines is influenced by electronic and steric effects. Secondary amines are often slightly more basic than tertiary amines due to better solvation of the protonated form.

-

The piperidine nitrogen (pKa₁) is a secondary cyclic amine. The pKa of piperidine itself is approximately 11.1.

-

The exocyclic nitrogen (pKa₂) is a tertiary amine.

It is expected that the piperidine nitrogen will be the more basic of the two centers. Consequently, during a titration with a strong base, the proton from the less basic tertiary amine will be removed first, followed by the proton from the more basic secondary amine. This means that pKa₁ > pKa₂ . The precise values are determined by the interplay of inductive effects from the alkyl substituents and the overall molecular structure.

The ionization equilibria can be represented as follows, starting from the fully protonated dihydrochloride form (BH₂²⁺):

BH₂²⁺ ⇌ BH⁺ + H⁺ (governed by pKa₂) BH⁺ ⇌ B + H⁺ (governed by pKa₁)

Theoretical Framework: The Henderson-Hasselbalch Equation for Diprotic Bases

The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation. For a diprotic base and its conjugate acids, two separate equations apply to the different buffering regions:[7][8]

-

For the equilibrium between the dication (BH₂²⁺) and the monocation (BH⁺): pH = pKa₂ + log([BH⁺]/[BH₂²⁺])

-

For the equilibrium between the monocation (BH⁺) and the neutral base (B): pH = pKa₁ + log([B]/[BH⁺])

These equations are the mathematical foundation for interpreting titration data to determine the pKa values.

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[9] The method involves monitoring the pH of a solution of the analyte as a standardized titrant (in this case, a strong base like NaOH) is added incrementally. The resulting plot of pH versus titrant volume reveals inflection points that correspond to the equivalence points, from which the pKa values can be derived.

Causality-Driven Experimental Protocol

This protocol is designed to be self-validating by incorporating essential calibration and control steps.

Pillar 1: Expertise & Experience (Justification of Choices)

-

Why Potentiometry? It is a direct measure of ion activity (pH) and is less susceptible to interferences from colored or insoluble compounds compared to spectrophotometry.[9] It is the gold standard for compounds with multiple pKas.

-

Why an Inert Atmosphere? Carbon dioxide from the air can dissolve in the basic solution to form carbonic acid, which would react with the NaOH titrant and introduce significant errors, especially when titrating to higher pH values.[9][10] Purging with nitrogen or argon mitigates this.

-

Why Constant Ionic Strength? The pKa is technically dependent on the activity of the ions, not just their concentration.[11] Using a background electrolyte like KCl (0.15 M) maintains a constant ionic strength, ensuring that the measured "apparent pKa" is consistent and reproducible.[10]

-

Why a Second-Derivative Plot? While the pKa can be estimated from the half-equivalence point on the primary titration curve, precisely locating the equivalence points (the steepest part of the curve) can be subjective. Plotting the second derivative of pH with respect to volume (d²pH/dV²) shows a distinct peak at each equivalence point, allowing for a more accurate and objective determination.[12]

Pillar 2: Trustworthiness (Self-Validating System)

| Step | Action | Self-Validation Check |

| 1 | pH Meter Calibration | Calibrate using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature. The meter must read back the buffer values within ±0.02 pH units.[10] |

| 2 | Titrant Standardization | Titrate the NaOH solution against a primary standard (e.g., potassium hydrogen phthalate - KHP) to determine its exact molarity. |

| 3 | System Suitability | Perform a blank titration (titrating the solvent/electrolyte mixture without the analyte) to ensure there are no interfering species.[9] |

| 4 | Data Integrity | For diprotic systems, the volume of titrant required to go from the first to the second equivalence point should be approximately equal to the volume required to reach the first. (V_eq2 ≈ 2 * V_eq1).[13] This confirms correct peak assignment. |

Pillar 3: Detailed Step-by-Step Methodology

-

Preparation:

-

Sample Preparation:

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Begin stirring the solution gently with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

-

Purge the headspace of the beaker with an inert gas like nitrogen to prevent CO₂ absorption.[10]

-

Record the initial pH of the solution.

-

Add the standardized NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the second equivalence point (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) against the titrant volume.

-

Determine the two equivalence points (V_eq1 and V_eq2) from the peaks of the first derivative plot or the zero crossings of the second derivative plot.

-

Calculate the half-equivalence points:

-

V_half-eq1 = V_eq1 / 2

-

V_half-eq2 = V_eq1 + (V_eq2 - V_eq1) / 2

-

-

The pKa values are the pH values at these half-equivalence points:[13]

-

pKa₂ = pH at V_half-eq1

-

pKa₁ = pH at V_half-eq2

-

-

Mandatory Visualization: Experimental Workflow

Caption: Ionization states of the diprotic base as a function of pH.

Interpretation at Physiological pH (7.4):

Since both expected pKa values are significantly above 7.4, at physiological pH, both nitrogen atoms will be protonated. The molecule will exist almost exclusively as the dication (BH₂²⁺).

Implications:

-

High Solubility: The fully ionized state at pH 7.4 suggests excellent aqueous solubility, which is advantageous for intravenous formulations. [2]* Low Permeability: The high charge and associated hydrophilicity will likely result in poor passive diffusion across cell membranes. This could limit oral bioavailability and penetration into the central nervous system. [3]* Renal Clearance: Highly water-soluble, charged compounds are often efficiently cleared by the kidneys. [2] These insights, derived directly from the pKa values, are crucial for guiding further development, including formulation strategies (e.g., for oral delivery) or chemical modifications to modulate the pKa and improve the ADME profile.

Conclusion

The determination of pKa values for ionizable drug candidates like N-Butyl-N-methyl-4-piperidinamine dihydrochloride is a cornerstone of pharmaceutical development. This guide has outlined a robust, self-validating framework for the experimental determination of its two pKa values using potentiometric titration, grounded in an understanding of the underlying chemical principles. By combining rigorous experimental data with the high-throughput capabilities of in silico prediction, researchers can build a comprehensive ionization profile of a molecule. This profile is not merely a data point but a critical tool for predicting a drug's physiological behavior, optimizing its properties, and ultimately accelerating its path through the development pipeline.

References

- International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa)

- Pion. (2023). What is pKa and how is it used in drug development?

- ACD/Labs.

- Pearson. Diprotic Buffers Explained: Definition, Examples, Practice & Video Lessons.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.

- Ho, J., & Coote, M. L. (2021).

- Ribeiro, A. J. M., & Ramos, M. J. (2021). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy.

- Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

- Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- Columbia University. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions.

- Rowan Therapeutics. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism.

- Springer Nature. Measurement of Polyamine pK a Values.

- Avdeef, A. (2013). Development of methods for the determination of pKa values. Pure and Applied Chemistry.

- University of Massachusetts Boston. Acid and Base.

- Chemistry LibreTexts. (2025).

- Stewart, J. (2021). Chapter 10: Diprotic Buffers. YouTube.

- Harris, D. C. (2010). Quantitative Chemical Analysis 8th ed. WordPress.com.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Creative Bioarray.

- LookChem. (2023). Cas 13035-19-3, 4-Aminopiperidine.

- Galian, R. E., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules.

Sources

- 1. ijirss.com [ijirss.com]

- 2. acdlabs.com [acdlabs.com]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 7. Diprotic Buffers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. m.youtube.com [m.youtube.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pure.tue.nl [pure.tue.nl]

- 12. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of N-Butyl-N-methyl-4-piperidinamine Derivatives

Abstract

The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide array of biologically active compounds. Its conformational rigidity and the basic nitrogen atom allow for precise three-dimensional orientation of substituents, facilitating optimal interactions with various biological targets. This guide focuses on a specific subclass: N-Butyl-N-methyl-4-piperidinamine derivatives. We will provide an in-depth review of their synthetic pathways, explore their diverse pharmacological activities as cholinesterase inhibitors, calcium channel blockers, and sigma-1 receptor modulators, and synthesize the current understanding of their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.

Core Synthetic Strategies: A Pathway to Versatility

The synthesis of N-Butyl-N-methyl-4-piperidinamine derivatives typically follows a modular approach, allowing for extensive diversification. A common and efficient pathway commences with a protected piperidone precursor, such as N-Boc-4-piperidone, which enables controlled, sequential introduction of the desired functional groups.

The general workflow involves three key transformations: reductive amination to install the exocyclic amine, N-alkylation to complete the disubstituted amine, and finally, diversification at the piperidine ring nitrogen after deprotection.

Caption: General synthetic workflow for N-Butyl-N-methyl-4-piperidinamine derivatives.

Causality in Experimental Design

-

Protecting Group Strategy: The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a deliberate choice.[1] It is stable under the conditions required for reductive amination and N-methylation but can be cleanly removed under acidic conditions without affecting other functional groups.[1][2] This strategy ensures regioselective modification, first at the 4-position and subsequently at the 1-position of the piperidine ring.

-

Reductive Amination: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for the initial reductive amination.[2] Unlike stronger reducing agents like sodium borohydride, STAB is mild enough to not reduce the starting ketone and is effective under weakly acidic conditions, which are ideal for iminium ion formation, leading to higher yields and cleaner reactions.

-

N-Methylation: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and highly effective method for methylating secondary amines.[1] It is a robust, high-yield reaction that avoids the use of alkyl halides, which could lead to over-alkylation and the formation of quaternary ammonium salts.

Experimental Protocol: Synthesis of a Representative Derivative

The following is a representative, step-by-step protocol for synthesizing a 1-benzyl-N-butyl-N-methyl-4-piperidinamine derivative, based on established methodologies.[1][2]

Step 1: Synthesis of tert-butyl 4-(butylamino)piperidine-1-carboxylate

-

To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in 150 mL of dichloromethane (DCM), add n-butylamine (4.04 g, 55.2 mmol) followed by acetic acid (2.9 g, 50.2 mmol).

-

Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (15.9 g, 75.3 mmol) portion-wise, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of tert-butyl 4-(butyl(methyl)amino)piperidine-1-carboxylate

-

To the crude product from Step 1, add formaldehyde (37% in water, 6.1 mL, 75.3 mmol) and formic acid (5.8 mL, 150.6 mmol).

-

Heat the mixture to 90°C and stir for 6 hours.

-

Cool to room temperature and carefully basify with 2M aqueous NaOH until pH > 10.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-methylated intermediate.

Step 3: Synthesis of N-butyl-N-methylpiperidin-4-amine

-

Dissolve the product from Step 2 in 50 mL of 1,4-dioxane.

-

Add 50 mL of 4M HCl in 1,4-dioxane and stir at room temperature for 4 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in water and basify with 2M NaOH. Extract with DCM, dry the organic layer, and evaporate to yield the deprotected core scaffold.

Step 4: Synthesis of 1-benzyl-N-butyl-N-methylpiperidin-4-amine

-

To a solution of the product from Step 3 (5.0 g, 29.4 mmol) in acetonitrile (100 mL), add potassium carbonate (8.1 g, 58.8 mmol) and benzyl bromide (5.5 g, 32.3 mmol).

-

Heat the mixture to reflux and stir for 8 hours.

-

Cool to room temperature, filter off the solids, and concentrate the filtrate.

-

Purify the residue via column chromatography (silica gel, gradient elution with DCM/Methanol) to obtain the final derivative.

Biological Activities and Therapeutic Applications

Derivatives of the N-alkyl-4-aminopiperidine scaffold exhibit a remarkable range of biological activities by interacting with key targets in the central nervous system and other physiological systems.

Cholinesterase Inhibition: A Strategy for Alzheimer's Disease

Alzheimer's disease (AD) is characterized by a decline in the neurotransmitter acetylcholine (ACh).[3] The cholinergic hypothesis suggests that inhibiting the enzymes that degrade ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—can restore cholinergic function and provide symptomatic relief.[3][4] Piperidine derivatives, structurally similar to the AD drug donepezil, are potent cholinesterase inhibitors.[5][6]

These compounds typically interact with the enzyme's active site via two key domains: the catalytic active site (CAS) and the peripheral anionic site (PAS).[7] The N-benzylpiperidine moiety of donepezil is known to interact with the CAS, providing a template for designing new inhibitors.[7]

Caption: Mechanism of cholinesterase inhibitors in the cholinergic synapse.

Quantitative Data on Cholinesterase Inhibition

| Compound Class | Target | IC50 (µM) | Selectivity | Reference |

| Arecoline-4-thiazolidinone-piperidine | AChE | 6.62 | AChE selective | [3] |

| Arecoline-4-thiazolidinone-piperidine | BuChE | 13.78 | - | [3] |

| N-benzyl-piperidine derivative (4a) | AChE | 2.08 | Dual inhibitor | [5] |

| N-benzyl-piperidine derivative (4a) | BuChE | 7.41 | - | [5] |

| Bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | AChE selective | [7] |

| Bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 | Dual inhibitor | [7] |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

The data indicates that subtle changes to the substituents on the piperidine ring can shift both potency and selectivity between AChE and BuChE.[3][7] This tunability is a key advantage for developing multi-target directed ligands (MTDLs) that can address the complex pathology of AD.[8]

T-Type Calcium Channel Blockade

Low voltage-activated T-type calcium channels are implicated in a variety of physiological processes and pathological conditions, including epilepsy, neuropathic pain, and hypertension.[9][10] Piperidine derivatives have emerged as a novel class of potent and selective T-type calcium channel antagonists.[11][12]

The mechanism involves the physical occlusion of the channel pore, preventing the influx of calcium ions that trigger neuronal firing or smooth muscle contraction. Unlike L-type channel blockers which primarily affect vascular smooth muscle, T-type channel blockers can have more pronounced effects in the central nervous system, making them attractive targets for neurological disorders.[10] The development of these compounds focuses on achieving high selectivity over other channels, particularly the hERG potassium channel, to minimize the risk of cardiac side effects.[11][12]

Sigma-1 Receptor Modulation

The sigma-1 (σ1) receptor is an intracellular chaperone protein involved in regulating ion channels, neurotransmitter release, and cellular survival pathways.[13] It is a key target for neuroprotection, particularly in the context of ischemic injury and neurodegeneration.[14]

Certain piperidine derivatives, such as 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), act as potent σ1 receptor ligands.[14] As an agonist, PPBP has been shown to attenuate the production of nitric oxide (NO) evoked by N-methyl-D-aspartate (NMDA) receptor stimulation.[14] This is significant because excessive NO production is a major contributor to excitotoxic neuronal damage during a stroke. By modulating the coupling of neuronal nitric oxide synthase (nNOS) to its anchoring proteins, these ligands can reduce oxidative and nitrative stress, thereby protecting neurons.

Structure-Activity Relationships (SAR)

The biological activity of N-Butyl-N-methyl-4-piperidinamine derivatives is highly dependent on their chemical structure. SAR studies reveal critical insights into the pharmacophore, guiding the design of more potent and selective molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. 1-11C-Methyl-4-piperidinyl n-butyrate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neuroquantology.com [neuroquantology.com]

- 7. acgpubs.org [acgpubs.org]

- 8. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US8569344B2 - N-piperidinyl acetamide derivatives as calcium channel blockers - Google Patents [patents.google.com]

- 10. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]

- 11. Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Butyl-N-methyl-4-piperidinamine Dihydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Butyl-N-methyl-4-piperidinamine dihydrochloride, a disubstituted piperidine derivative. Due to the limited availability of public data on this specific compound, this document emphasizes a practical, field-proven synthetic approach, detailed analytical characterization methods, and an expert analysis of its potential applications based on structurally related molecules.

Chemical Identity and Physicochemical Properties

The core structure of the target compound is a piperidine ring substituted at the 4-position with a tertiary amine bearing both a methyl and a butyl group. The dihydrochloride salt form enhances its solubility in aqueous media, a often desirable property for biological and pharmaceutical research.

| Identifier | Value |

| IUPAC Name | N-butyl-N-methylpiperidin-4-amine dihydrochloride |

| Chemical Formula | C₁₀H₂₄N₂Cl₂ |

| Molecular Weight | 243.22 g/mol |

| Canonical SMILES | CCCCN(C)C1CCNCC1.Cl.Cl |

| InChI Key | InChI=1S/C10H22N2.2ClH/c1-3-4-7-12(2)10-5-8-11-9-6-10;;/h10-11H,3-9H2,1-2H3;2*1H |

| CAS Number | Not available |

Note: As this compound is not widely documented, a CAS number has not been assigned. The provided identifiers are generated based on its chemical structure.

Strategic Synthesis Pathway: A Two-Step Approach

The synthesis of N-Butyl-N-methyl-4-piperidinamine dihydrochloride can be efficiently achieved through a two-step reductive amination sequence starting from a commercially available protected piperidone. This method offers high yields and excellent control over the introduction of the N-substituents.

Rationale for the Synthetic Strategy

A protecting group strategy using the tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is employed to prevent side reactions and ensure selective functionalization at the 4-position. Reductive amination is a robust and widely used method for the formation of C-N bonds.[1] The stepwise introduction of the methyl and butyl groups allows for a controlled synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

-

To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by flash column chromatography on silica gel.

Step 2: Synthesis of N-Butyl-N-methyl-4-piperidinamine (free base)

-

Dissolve the purified tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add butanal (1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting intermediate, tert-butyl 4-(butyl(methyl)amino)piperidine-1-carboxylate, is then deprotected by dissolving it in a solution of hydrochloric acid in methanol or dioxane.

-

Stir the solution at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the solvent in vacuo to yield the crude N-Butyl-N-methyl-4-piperidinamine dihydrochloride.

Step 3: Purification and Salt Formation

-

The crude dihydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

To ensure the formation of the dihydrochloride salt, the free base can be dissolved in a minimal amount of isopropanol and treated with a stoichiometric amount (2.0 eq) of concentrated hydrochloric acid, followed by precipitation with a non-polar solvent like diethyl ether.

Visualization of the Synthetic Workflow

Sources

Methodological & Application

Part 1: Synthesis of the Intermediate: N-Butyl-N-methyl-4-piperidinamine

An In-Depth Technical Guide to the Application of N-Butyl-N-methyl-4-piperidinamine as a Pharmaceutical Intermediate

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of N-Butyl-N-methyl-4-piperidinamine, a versatile intermediate for the construction of novel pharmaceutical agents. The strategic incorporation of N-butyl and N-methyl groups on the 4-amino position of the piperidine scaffold offers a nuanced approach to modulating the physicochemical properties of target molecules, such as lipophilicity and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The piperidine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are integral to therapies targeting the central nervous system (CNS), among other areas.[3][4] Specifically, the 4-aminopiperidine motif is a well-established pharmacophore for ligands targeting G-protein coupled receptors (GPCRs), including dopamine and sigma receptors, making it a high-value scaffold in the development of treatments for neurological and psychiatric disorders.[5][6][7]

This guide presents a validated, step-by-step synthetic route to N-Butyl-N-methyl-4-piperidinamine from commercially available starting materials. Furthermore, it details a practical application protocol, demonstrating its utility as a key building block in the synthesis of a model compound targeting the dopamine D2/D3 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease.[8][9]

The synthesis of N-Butyl-N-methyl-4-piperidinamine is efficiently achieved through a three-stage process commencing with the readily available 4-amino-1-Boc-piperidine. This pathway involves a sequential N-alkylation strategy, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group, ensuring high selectivity and control over the substitution pattern.

Overall Synthetic Workflow

Caption: Proposed synthetic pathway for N-Butyl-N-methyl-4-piperidinamine.

Stage 1: N-Butylation via Reductive Amination

Reductive amination is a robust and highly selective method for forming C-N bonds, effectively minimizing the over-alkylation often seen with direct alkylation using alkyl halides.[10] In this step, the primary amine of 4-amino-1-Boc-piperidine is reacted with butyraldehyde to form an intermediate imine, which is reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is the preferred reducing agent due to its mild nature and high selectivity for imines over carbonyls.[10][11]

Experimental Protocol: Synthesis of tert-Butyl 4-(butylamino)piperidine-1-carboxylate

-

Materials:

-

4-Amino-1-Boc-piperidine (1.0 eq)

-

Butyraldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Glacial Acetic Acid (catalytic, ~0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-amino-1-Boc-piperidine (1.0 eq) and dissolve in anhydrous DCM (approx. 10 mL per mmol of amine).

-

Add butyraldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may occur.

-

Stir the reaction at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-butylated product.

-

Stage 2: N-Methylation

The secondary amine formed in Stage 1 is subsequently methylated. A common and efficient method is the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reducing agent.[12] Alternatively, reductive amination with formaldehyde and a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed, offering excellent yields and compatibility with various functional groups.[5]

Experimental Protocol: Synthesis of tert-Butyl 4-(butyl(methyl)amino)piperidine-1-carboxylate

-

Materials:

-

tert-Butyl 4-(butylamino)piperidine-1-carboxylate (1.0 eq)

-

Aqueous Formaldehyde (37% solution, 1.5 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Acetic Acid

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the N-butylated intermediate (1.0 eq) in anhydrous acetonitrile.

-

Add aqueous formaldehyde (1.5 eq).

-

Adjust the pH of the solution to approximately 6 by the dropwise addition of acetic acid.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution.

-

Remove the acetonitrile under reduced pressure.

-

Extract the aqueous residue three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel if necessary.

-

Stage 3: Boc Deprotection

The final step is the removal of the Boc protecting group to liberate the piperidine ring nitrogen. This is reliably achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in a solvent like 1,4-dioxane or methanol.[1][13]

Experimental Protocol: Synthesis of N-Butyl-N-methyl-4-piperidinamine

-

Materials:

-

tert-Butyl 4-(butyl(methyl)amino)piperidine-1-carboxylate (1.0 eq)

-

Trifluoroacetic Acid (TFA) (10 eq) or 4M HCl in Dioxane (10 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution or 2M NaOH

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (approx. 5 mL per mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (10 eq) dropwise.

-

Remove the ice bath and stir the reaction at room temperature for 1-3 hours, until TLC or LC-MS indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

Dissolve the residue in water and basify to pH >10 by the careful addition of 2M NaOH or saturated NaHCO₃ solution.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, N-Butyl-N-methyl-4-piperidinamine. The product may be purified further by distillation under reduced pressure if required.

-

Data Summary and Analytical Characterization

| Parameter | Value | Notes |

| Molecular Formula | C₁₀H₂₂N₂ | |

| Molecular Weight | 170.30 g/mol | |

| Appearance | Colorless to light yellow oil | Expected |

| ¹H NMR (CDCl₃) | δ ~2.9-2.5 (m, 4H, piperidine CH₂-N), 2.3-2.1 (m, 5H, N-CH₃ & N-CH₂-), ~1.8-1.2 (m, 8H, piperidine CH₂ & butyl CH₂), ~0.9 (t, 3H, butyl CH₃) | Predicted chemical shifts. |

| ¹³C NMR (CDCl₃) | δ ~60-55 (N-CH₂-butyl), ~50-45 (piperidine C-N), ~40-35 (N-CH₃), ~30-20 (butyl & piperidine CH₂) | Predicted chemical shifts. |

| MS (ESI+) | m/z 171.18 [M+H]⁺ | Expected parent ion. |

Part 2: Application in Pharmaceutical Synthesis

The synthesized N-Butyl-N-methyl-4-piperidinamine is a prime building block for creating libraries of compounds targeting CNS receptors. Its secondary amine on the piperidine ring allows for straightforward derivatization, while the N,N-disubstituted 4-amino group serves as a key pharmacophoric element.

Model Application: Synthesis of a Dopamine D2/D3 Receptor Ligand

Derivatives of 4-aminopiperidine are known to exhibit high affinity for dopamine D2 and D3 receptors.[5][8] We present a protocol for an amide coupling reaction, a cornerstone of medicinal chemistry, to synthesize a model antagonist.[14][15]

Caption: Amide coupling of the intermediate to form a model therapeutic agent.

Experimental Protocol: Amide Coupling

-

Materials:

-

N-Butyl-N-methyl-4-piperidinamine (1.0 eq)

-

4-Chlorobenzoic Acid (1.05 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

5% aqueous LiCl solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzoic acid (1.05 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Add a solution of N-Butyl-N-methyl-4-piperidinamine (1.0 eq) in a small amount of DMF to the reaction mixture.

-

Stir at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer three times with 5% aqueous LiCl solution to remove DMF.

-

Wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure amide.

-

Biological Context: Dopamine Receptor Signaling

Dopamine D2 and D3 receptors are G-protein coupled receptors that play a crucial role in neurotransmission. Antagonists of these receptors can modulate downstream signaling pathways, which is the therapeutic mechanism for many antipsychotic medications.

Caption: Simplified overview of an antagonist's effect on a Gi-coupled GPCR pathway.

Part 3: Safety and Handling

N-Butyl-N-methyl-4-piperidinamine is an alkylamine derivative and should be handled with appropriate care. While specific toxicology data is not available, data from analogous piperidine and amine compounds suggest it should be treated as corrosive and potentially toxic.[16][17][18]

| Hazard Class | Precautionary Measures |

| Corrosive | Causes severe skin burns and eye damage. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[17] |

| Toxic/Harmful | May be harmful if swallowed, inhaled, or in contact with skin. Handle only in a well-ventilated area, preferably within a chemical fume hood.[18] |

| Flammability | Piperidine derivatives can be flammable. Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area.[16] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves, lab coat, and closed-toe shoes.

-

Respiratory Protection: Not typically required if handled in a fume hood. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.[16]

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[17]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Dunetz, J. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]

-

Pravin, S. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

-

Zheng, M., et al. (2007). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

A. K. Ghosh, et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry. Available at: [Link]

-

Ghelardini, C., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. Available at: [Link]

-

HepatoChem (N.D.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

-

AAPPTec (N.D.). N-Terminal Deprotection; Boc removal; Fmoc removal. Available at: [Link]

-

LookChem (N.D.). N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine. Available at: [Link]

-

MacMillan, D., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Available at: [Link]

-

Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Available at: [Link]

-

Irena, M., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Chemistry – A European Journal. Available at: [Link]

- Google Patents (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.

-

Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]

-

Reddy, A. S., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]

-

ResearchGate (2000). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Available at: [Link]

- Google Patents (2018). CN107805218B - Method for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Perelman School of Medicine, University of Pennsylvania (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. Available at: [Link]

-

ResearchGate (2018). Assessment of the relevance of scaffolds to CNS drug discovery. Available at: [Link]

- Google Patents (2017). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

-

PubChem (2003). Patent WO-03068193-A1. Available at: [Link]

-

ChemRxiv (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Available at: [Link]

-

Matassini, C., et al. (N.D.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

-

ChemRxiv (2022). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcyst. Available at: [Link]

-

PubChem (N.D.). N-butyl-4-methylpiperidine-1-carboxamide. Available at: [Link]

-

Myers, A. (N.D.). Chem 115: Reductive Amination. Available at: [Link]

- Google Patents (2016). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Google Patents (N.D.). United States Patent Office.

-

ResearchGate (2015). Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 9. med.upenn.edu [med.upenn.edu]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. jubilantingrevia.com [jubilantingrevia.com]

Application Note: Scalable Synthetic Routes for N-Butyl-N-methyl-4-piperidinamine 2HCl

Executive Summary

This guide details the scalable synthesis of N-Butyl-N-methyl-4-piperidinamine dihydrochloride , a critical diamine building block often utilized in the development of GPCR ligands (e.g., CCR5 antagonists, Muscarinic agonists) and CNS-active agents.

While simple in structure, the scalable manufacturing of this molecule requires navigating specific challenges:

-

Steric Hindrance: Reductive amination between a ketone (4-piperidone) and a secondary amine (N-methylbutylamine) is kinetically slower than with primary amines.

-

Regiocontrol: Ensuring the final product is the specific N-butyl-N-methyl isomer without over-alkylation side products.

-

Salt Stoichiometry: Precise formation of the dihydrochloride (2HCl) salt to ensure stability and hygroscopic control.

This protocol utilizes a Titanium(IV)-mediated Reductive Amination followed by acidic deprotection, a route chosen for its high throughput reliability and minimal chromatographic requirements.

Retrosynthetic Analysis & Strategy

The most robust disconnection is at the C4-N exocyclic bond. We utilize N-Boc-4-piperidone as the scaffold to prevent N1-alkylation and allow for clean downstream deprotection.

Strategic Choice:

-

Route A (Direct Reductive Amination): Reaction of N-Boc-4-piperidone with N-methylbutylamine.

-

Pros: Convergent, single step to the core skeleton.

-

Cons: Formation of the enamine/iminium species with a secondary amine is sterically hindered.

-

Solution: Use Titanium(IV) isopropoxide as a Lewis acid/dehydrating agent to force iminium formation prior to reduction.

-

-

Route B (Sequential Alkylation): Reaction with Butylamine followed by methylation.

-

Pros: Primary amine reacts faster.

-

Cons: Requires an extra methylation step (Eschweiler-Clarke or MeI), introducing potential for quaternary ammonium impurities (over-methylation).

-

Decision: Route A is selected for scalability.[1] The use of Ti(OiPr)₄ makes the reaction pseudo-unimolecular during the reduction phase, suppressing side reactions.

Synthesis Workflow Diagram

Figure 1: Convergent synthetic pathway utilizing Titanium-mediated reductive amination.

Detailed Experimental Protocol

Step 1: Reductive Amination (Formation of Protected Intermediate)

Objective: Synthesis of tert-butyl 4-(butyl(methyl)amino)piperidine-1-carboxylate.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Role |

|---|---|---|---|

| N-Boc-4-piperidone | 199.25 | 1.0 | Substrate |

| N-Methylbutylamine | 87.16 | 1.1 | Amine Source |

| Titanium(IV) isopropoxide | 284.22 | 1.25 | Lewis Acid / Dehydrant |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | Reducing Agent |

| THF (Anhydrous) | - | 10 Vol | Solvent |

| Methanol | - | 5 Vol | Co-solvent (Reduction) |

Protocol:

-

Complexation: In a dry reactor purged with N₂, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (10 mL/g).

-

Add N-Methylbutylamine (1.1 eq) followed by the neat addition of Titanium(IV) isopropoxide (1.25 eq).

-

Note: The solution will likely turn slightly yellow/orange and become warm.

-

-

Stirring: Stir the mixture at ambient temperature (20–25°C) for 12–16 hours.

-

Mechanism Check: This long stir time ensures conversion of the ketone to the titanium-immonium species.

-

-

Reduction: Cool the reaction mixture to 0°C. Dilute with Methanol (5 mL/g).

-

Addition: Add NaBH₄ (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution (H₂).

-

Alternative: Sodium Triacetoxyborohydride (STAB) can be used, but NaBH₄ is cheaper and effective after Ti-complexation.

-

-

Quench: After 2 hours at 0°C, quench by adding water (2 mL/g) dropwise. A heavy white precipitate (TiO₂) will form.

-

Workup: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Extraction: Concentrate the filtrate to remove organics. Redissolve residue in EtOAc and wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

-

Yield Expectations: >85% as a pale yellow oil.

-

Purification: Usually sufficiently pure. If not, flash chromatography (DCM/MeOH 95:5).

-

Step 2: Deprotection and Salt Formation

Objective: Isolation of N-Butyl-N-methyl-4-piperidinamine 2HCl.

Reagents:

-

Intermediate from Step 1

-

4M HCl in 1,4-Dioxane (or EtOAc)

-

Diethyl Ether or MTBE (for precipitation)

Protocol:

-

Dissolve the oily intermediate (Step 1) in Dichloromethane (DCM) (3 Vol) or 1,4-Dioxane (3 Vol).

-

Cool to 0°C. Add 4M HCl in Dioxane (5.0 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

-

Monitoring: CO₂ gas evolution will cease upon completion. TLC (ninhydrin stain) should show baseline material.

-

-

Precipitation: The product may precipitate as a gum or solid. Add Diethyl Ether or MTBE (10 Vol) to force full precipitation of the salt.

-

Filtration: Filter the white solid under N₂ atmosphere (hygroscopic).

-

Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 24 hours.

Purification & Quality Control

Purification Flowchart

For high-purity pharmaceutical applications (>99%), a recrystallization step is recommended.

Figure 2: Recrystallization protocol for analytical grade purity.

Analytical Specifications

-

Appearance: White to off-white crystalline solid.

-

1H NMR (D₂O, 400 MHz):

- 3.60 (m, 2H, piperidine eq), 3.45 (m, 1H, H-4), 3.10 (m, 2H, butyl N-CH₂), 2.95 (m, 2H, piperidine ax), 2.75 (s, 3H, N-CH₃), 2.20 (m, 2H), 1.90 (m, 2H), 1.65 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H).

-

Note: Shifts will vary based on pH/concentration in D₂O.

-

Mass Spectrometry (ESI+): m/z = 171.2 [M+H]⁺ (Free base mass).

-

Chloride Content: Theory ~29.1% (Gravimetric titration with AgNO₃).

Critical Safety & Handling (E-E-A-T)

-

Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂. Avoid contact with eyes; causes severe irritation.

-

Sodium Borohydride: Flammable solid. Releases hydrogen gas upon contact with acids or methanol. Ensure adequate ventilation.

-

2HCl Salt: The final product is a dihydrochloride . It is likely hygroscopic . Store in a desiccator or under inert gas. Handling in open air may lead to "gumming" due to moisture absorption.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

-

BenchChem Technical Support. (2025). "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." (Analogous piperidine deprotection protocols). Link

Sources

Troubleshooting & Optimization

Optimizing pH conditions for N-Butyl-N-methyl-4-piperidinamine extraction

Welcome to the Advanced Extraction Support Hub. As a Senior Application Scientist, I often see protocols fail not because of "bad chemistry," but because of a misunderstanding of the physics governing phase transfer. The molecule you are working with—N-Butyl-N-methyl-4-piperidinamine —is a diamine with distinct basicity profiles. Success depends on manipulating the pH to exploit the specific pKa values of its two nitrogen centers.

This guide moves beyond generic "add base" instructions. We will engineer the pH environment to force the molecule into your desired phase with mathematical certainty.

Module 1: The Chemistry of the Extraction (The "Why")

To optimize recovery, you must visualize the molecule's behavior at different pH levels. This molecule contains two basic centers:

-

The Piperidine Ring Nitrogen (Secondary Amine): Highly basic (

). -

The Exocyclic Nitrogen (Tertiary Amine): Moderately basic (

).

The pKa Trap

Many researchers default to pH 10 (using Carbonate/Bicarbonate) for amine extractions. This is a critical error for piperidines. At pH 10, the tertiary amine might be deprotonated, but the piperidine ring (

The Rule of 2: To ensure

Species Distribution Logic

-

pH < 4: Both nitrogens protonated (Dication). Highly water-soluble.[1]

-

pH 10-11: Mixed species (Monocation/Neutral). Partition coefficient (

) is unpredictable; yields will be low. -

pH > 13: Both nitrogens deprotonated (Neutral). Highly lipophilic. Moves to Organic Phase.

Module 2: The Extraction Workflow

The following diagram illustrates the "Double-Swing" purification strategy, which uses pH switching to remove both neutral and acidic impurities before isolating your target.

Figure 1: The "Double-Swing" Acid-Base extraction workflow for high-purity amine isolation.

Module 3: Troubleshooting Guide

Issue 1: "I have low recovery (<50%) even though I added base."

Diagnosis: Incomplete deprotonation of the piperidine ring. The Fix:

-

Check the pH of the aqueous layer after mixing with the solvent. Organic solvents can sometimes suppress pH readings or extract the base.

-

Stop using Sodium Bicarbonate or Carbonate. They max out at pH ~9-10.

-

Switch to Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). You must reach pH 13-14.

-

Verification: Add more NaOH pellets. If the solution turns cloudy (oiling out of the amine), you hadn't reached the limit yet.

Issue 2: "I have a stubborn emulsion (rag layer) between phases."

Diagnosis: Surfactant behavior of the protonated amine or presence of fine particulates. The Fix:

-

Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing organics out of the water phase (Salting-out effect).

-

Filtration: Pass the entire biphasic mixture through a Celite pad. This removes fine particulates stabilizing the emulsion.

-

Solvent Swap: If using DCM (bottom layer), switch to MTBE (top layer). The density difference is greater with MTBE/Water than DCM/Water.

Issue 3: "My product is colored/impure after extraction."

Diagnosis: Neutral impurities were dragged along. The Fix: Implement the "Acid Wash" step shown in Figure 1.

-

Dissolve crude in organic solvent.[2]

-

Extract with 1M HCl. (Product moves to water; colored neutrals stay in organic).[2]

-

Discard organic.[2]

-

Basify aqueous phase to pH 14.

-

Extract with fresh organic solvent.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethyl Acetate (EtOAc) as the extraction solvent? A: Use with caution. While EtOAc is a good solvent, it is an ester. If your aqueous phase is extremely basic (pH 14) and you leave it in contact for too long (hours), the NaOH can hydrolyze the ethyl acetate into ethanol and sodium acetate.

-

Recommendation: Use Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) for high-pH extractions. They are chemically inert to strong bases.

Q: Why does the pKa of the piperidine ring matter more than the exocyclic amine? A: The extraction efficiency is governed by the most charged species. If you adjust pH to 10.5, the exocyclic amine (pKa ~10.1) is neutral, but the ring nitrogen (pKa ~11.2) is still positive. A molecule with even one positive charge is hydrophilic. You must silence all charges to drive the molecule into the organic phase.

Q: How do I store the free base? A: Piperidine derivatives avidly absorb CO2 from the air to form carbamates or carbonate salts.

-

Protocol: Store under Nitrogen/Argon atmosphere in a tightly sealed vial at -20°C. For long-term stability, consider converting it to a Hydrochloride (HCl) or Fumarate salt, which are solid and stable.

Summary Data Tables

Table 1: Solvent Selection Matrix

| Solvent | Density (g/mL) | Position vs. Water | Stability at pH 14 | Toxicity | Recommendation |

| DCM | 1.33 | Bottom | High | Moderate | Highly Recommended (Best solubility) |

| MTBE | 0.74 | Top | High | Low | Recommended (Green alternative) |

| EtOAc | 0.90 | Top | Low (Hydrolysis risk) | Low | Use only for rapid extractions |

| Diethyl Ether | 0.71 | Top | High | Low | Avoid (Flammability/Peroxides) |

Table 2: Theoretical Species Distribution vs. pH

| pH Condition | Ring Nitrogen State | Exocyclic Nitrogen State | Net Charge | Solubility Phase |

| pH 2.0 | Protonated (+) | Protonated (+) | +2 | Aqueous |

| pH 10.0 | Protonated (+) | ~50% Neutral | +1.5 | Aqueous (mostly) |

| pH 11.2 | ~50% Neutral | Neutral | +0.5 | Mixed / Emulsion |

| pH 13.5 | Neutral | Neutral | 0 | Organic |

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine. Retrieved from

-

Williams, R. (2022). pKa Data Compiled by R. Williams: pKa Values of Amine Derivatives. Organic Chemistry Data. Retrieved from

-

University of Regina. (2010). pKa Values of Some Piperazines and Piperidines at Various Temperatures. Retrieved from

Sources

Stability of N-Butyl-N-methyl-4-piperidinamine dihydrochloride in solution over time

[1][2][3]

Executive Summary

N-Butyl-N-methyl-4-piperidinamine dihydrochloride is a diamine salt generally exhibiting high stability in solid state if kept dry.[1][2][3] In solution, it is stable under acidic conditions but susceptible to oxidative degradation (N-oxide formation) and hygroscopic destabilization if not handled correctly.[1][2][3]

-

Optimal Storage: -20°C (Solid), Desiccated.

-

Solution Stability: >24 hours at Room Temperature (RT) in acidic media; weeks at 4°C.

-

Critical Risk: Hygroscopicity leading to concentration errors; Oxidation of the secondary amine (piperidine ring) at neutral/basic pH.[3]

Chemical Identity & Properties

Understanding the structure is the first step to predicting stability.[2][3]

| Property | Detail |

| Chemical Structure | A piperidine ring (secondary amine) substituted at position 4 with a tertiary amine (N-butyl-N-methyl).[1][2][3] |

| Salt Form | Dihydrochloride (2HCl).[1][3] Both nitrogen centers are protonated.[2][3] |

| Acidity (pH) | Aqueous solutions will be acidic (pH ~3.0–5.0 depending on concentration).[1][3] |

| Solubility | Highly soluble in water, DMSO, and Methanol.[2][3] Insoluble in non-polar solvents (Hexane, Ether).[3] |

| Reactivity | The piperidine ring nitrogen is a nucleophile (if free-based) and prone to oxidation.[1][2][3] |

Stability Profile & Degradation Pathways[2][5]

A. Solution Stability (Time-Dependent)

The dihydrochloride salt creates an acidic microenvironment in water, which protects the amine groups from oxidation (protonated amines are resistant to oxidation).[1][2][3]

-

Acidic Solution (Water/0.1N HCl): Highly Stable.[1][3] The protonation locks the lone pairs.[2][3]

-

Neutral/Basic Solution (PBS pH 7.4): Reduced Stability.[1][3] As pH rises above the pKa of the piperidine nitrogen (~11) or the exocyclic amine (~10), a fraction of the molecule exists as a free base.[2][3] This exposes the nitrogen lone pair to dissolved oxygen, leading to N-oxides .[1][2][3]

B. Degradation Mechanism

The primary degradation pathway is N-Oxidation , particularly of the secondary amine on the piperidine ring, followed by potential ring opening under extreme stress.[2][3]

Figure 1: Primary degradation logic. The molecule is chemically robust against hydrolysis but vulnerable to oxidation if deprotonated.[2][3]

Troubleshooting Guide (FAQs)

Issue 1: "My stock solution has turned yellow over time."

Diagnosis: Oxidative degradation.[1][2][3]

-

Cause: Amines, particularly piperidines, can form N-oxides and colored radical intermediates (often yellow/brown) upon prolonged exposure to air and light, especially if the solution pH was not strictly acidic.[1][2][3]

-

Solution: Discard the solution. Prepare fresh stock using degassed water or buffer.[2][3] Store under inert gas (Argon/Nitrogen) if possible.

Issue 2: "The solid powder has become a sticky gum."

Diagnosis: Hygroscopic Deliquescence.[1][2][3]

-

Cause: Dihydrochloride salts are extremely hygroscopic.[1][2][3] Exposure to ambient humidity caused the salt to absorb water, potentially dissolving itself in attracted moisture.[2][3]

-

Impact: The chemical integrity might be intact, but weighing accuracy is compromised .[2][3] You cannot determine the true concentration.

-